4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-11-5-4-9(7-12(11)17)10-8-15-6-2-1-3-13(15)14-10/h1-8,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYGSKNPLRBMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333368 | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337933-50-3 | |
| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic strategies include:
Condensation Reactions: Utilizing 2-aminopyridine and benzaldehyde derivatives under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Combining 2-aminopyridine, aldehydes, and other reagents in a one-pot reaction to streamline the synthesis process.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, oxidized quinones, and reduced imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives possess moderate antibacterial effects against both gram-positive and gram-negative bacteria. This suggests that 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol may serve as a lead compound for developing new antibacterial agents .
Anticancer Potential
The compound's structural features allow it to interact with biological targets relevant to cancer therapy. Recent studies have highlighted its potential as an anticancer agent through mechanisms such as intercalation with nucleic acids and inhibition of specific kinases involved in tumor growth . The synthesis of pharmacological hybrids incorporating this compound has been proposed to enhance its selectivity and efficacy against cancer cells .
Neuroprotective Effects
There is emerging evidence that imidazo[1,2-a]pyridine derivatives can act as neuroprotective agents by inhibiting monoamine oxidase (MAO) activity. This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The ability of these compounds to modulate neurotransmitter levels positions them as candidates for further investigation in neuropharmacology.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methods have been developed to optimize yield and purity, including cyclization reactions and functional group modifications . These methods are essential for producing sufficient quantities of the compound for biological testing.
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of imidazo[1,2-a]pyridine derivatives, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydroxyl groups could enhance the antibacterial efficacy .
Case Study 2: Anticancer Research
A series of experiments focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives revealed that compounds with additional functional groups showed improved potency against various cancer cell lines. The study concluded that structural optimization could lead to more effective anticancer agents derived from this compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Physical Properties
Biological Activity
4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol, a compound with the chemical formula C13H10N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, particularly its anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to a benzene-1,2-diol structure. This unique configuration is believed to contribute to its biological efficacy. The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2O2 |
| Molecular Weight | 230.23 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. For instance, a series of bis-imidazo compounds were synthesized and screened against various cancer cell lines (HeLa, MDA-MB-231, and ACHN). The results indicated that compounds similar to our target showed significant cytotoxicity:
- Compound 19 : GI = 0.43 µM against MDA-MB-231
- Compound 24 : GI = 0.30 µM against MDA-MB-231
These values suggest that the imidazo[1,2-a]pyridine scaffold could be a promising lead for developing novel anticancer agents .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. A study assessing various derivatives found that certain imidazo[1,2-a]pyridine compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, promoting apoptosis in cancer cells.
Case Studies
Several case studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives:
-
Study on HeLa Cells :
- Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.45 µM).
- Mechanistic studies revealed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing apoptosis.
- In Vivo Studies :
Q & A
Q. What are the common synthetic routes for 4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol and its derivatives?
The synthesis typically involves multi-step reactions, including cyclization and functionalization of the imidazo[1,2-a]pyridine core. For example:
- Cyclocondensation : Reacting 2-aminopyridine derivatives with carbonyl-containing precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C) to form the imidazo[1,2-a]pyridine scaffold .
- Post-modification : Introducing hydroxyl groups via hydrolysis or oxidative demethylation. details a synthesis yielding 84.1% using tert-butylamine and optimized reflux conditions in DMSO-d6 .
- One-pot protocols : Pseudo three-component reactions using dialdehydes and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) to streamline synthesis .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.86 ppm for aromatic protons, δ 145.79 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M]+ at m/z 299.10) validate molecular weight .
- X-ray crystallography : Resolves absolute configuration, though no direct data is provided in the evidence; similar imidazo derivatives use this method for conformational analysis .
Q. What biological activities are reported for imidazo[1,2-a]pyridine derivatives?
Activities vary with substituents:
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
- Temperature control : Gradual heating (e.g., 80°C to 120°C) prevents side reactions like over-oxidation of diol groups .
Q. How can contradictions in biological activity data across similar derivatives be resolved?
- Structure-activity relationship (SAR) studies : Compare substituent effects. For instance, tert-butyl groups in 4-(3-(Tert-butylamino)imidazo[1,2-a]pyrazin-2-yl)benzene-1,2-diol enhance CDK9 binding vs. smaller alkyl groups .
- Assay standardization : Use consistent enzyme inhibition protocols (e.g., Ellman’s method for AChE) to minimize variability .
- Computational docking : Identify key interactions (e.g., hydrogen bonding with AChE’s catalytic triad) to rationalize potency differences .
Q. What computational methods are used to predict binding interactions of this compound?
- Molecular docking (AutoDock, Glide) : Models interactions with targets like AChE or CDK9, prioritizing residues (e.g., Ser203, His447 in AChE) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or fluorescence .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
Q. How can purification challenges be addressed for polar derivatives like this compound?
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
- Chelation-assisted methods : Employ metal ions (e.g., Zn²⁺) to temporarily reduce polarity during column separation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Derivatives
Q. Table 2. Biological Assay Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
